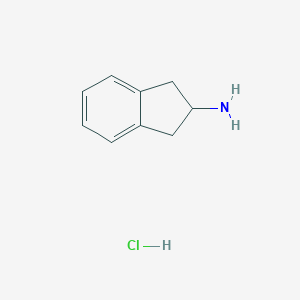

2-Aminoindan hydrochloride

Übersicht

Beschreibung

2-Aminoindan (Hydrochlorid) ist eine Forschungschemikalie mit Anwendungen bei neurologischen Erkrankungen und in der PsychotherapieDiese Verbindung wirkt als selektives Substrat für den Noradrenalintransporter und den Dopamintransporter, was sie in verschiedenen wissenschaftlichen Bereichen interessant macht .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Industrielle Produktionsmethoden

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Aminoindan (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Imine oder Oxime zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Amine umwandeln.

Substitution: Sie kann nucleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Wasserstoffgas in Gegenwart von Palladium- oder Platinkatalysatoren wird häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen Bedingungen verwendet.

Hauptprodukte

Oxidation: Bildung von Iminen oder Oximen.

Reduktion: Bildung verschiedener Amine.

Substitution: Bildung verschiedener substituierter Derivate.

Wissenschaftliche Forschungsanwendungen

Overview and Mechanism of Action

2-Aminoindan hydrochloride is known for its role as a selective substrate for the norepinephrine transporter (NET) and dopamine transporter (DAT). By modulating the reuptake of these neurotransmitters, it influences various cognitive and physiological processes, including mood regulation and motor control. The compound primarily affects neurotransmitter dynamics by altering the levels of norepinephrine and dopamine in the synaptic cleft, which can have significant downstream effects on neuronal signaling pathways .

Scientific Research Applications

2-AI·HCl has a broad range of applications across several scientific disciplines:

- Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological disorders such as depression and ADHD. Its selective action on NET and DAT makes it a valuable compound for developing treatments with fewer side effects related to serotonin modulation .

- Neuropharmacology : The compound is studied for its effects on neurotransmitter systems, particularly in understanding the mechanisms underlying psychiatric conditions. Research indicates that it may have therapeutic potential in treating disorders associated with dopaminergic dysfunction .

- Biochemical Research : In laboratory settings, 2-AI·HCl is utilized as a research chemical to explore biochemical pathways, develop new molecules, and conduct pharmacological assays. Its role in studying neurotransmitter dynamics is critical for advancing our understanding of neurobiology .

Comparative Studies

Recent studies have highlighted the selectivity of 2-AI·HCl among various neurotransmitter transporters. The following table summarizes its affinity for different receptor subtypes:

| Receptor Type | K_i (nM) |

|---|---|

| α2C-Adrenoceptor | 41 |

| α2A-Adrenoceptor | 134 |

| α2B-Adrenoceptor | 211 |

| SERT (Serotonin) | >10,000 |

| DAT (Dopamine) | Moderate |

| NET (Norepinephrine) | Moderate |

This profile indicates that while 2-AI·HCl interacts moderately with DAT and NET, it exhibits minimal activity at the serotonin transporter (SERT), making it unique among similar compounds .

Therapeutic Applications

Investigations into the efficacy of 2-AI·HCl in treating conditions like depression and ADHD have shown promise. Clinical trials are ongoing to assess its safety and effectiveness in human subjects. Early findings suggest that its targeted action on norepinephrine and dopamine systems could lead to improved therapeutic outcomes without significant side effects associated with serotonin modulation .

Neuropharmacological Research

In vitro studies have characterized the metabolism and pharmacological profile of 2-AI·HCl, revealing its potential as a dopaminergic agent. Analog compounds derived from 2-AI·HCl are also being explored for their agonistic activity on central dopaminergic systems, further supporting its application in neuropharmacology .

Synthetic Routes

The production of 2-AI·HCl has been optimized through novel synthetic routes that enhance yield and purity. One notable method involves using ninhydrin as a starting material, followed by oximation and catalytic reduction to yield high-purity 2-aminoindan. This method has been successfully scaled up for industrial applications, demonstrating its practicality .

Market Trends

The market for this compound is projected to grow significantly due to its essential role in pharmaceutical synthesis. As healthcare expenditures rise globally, there is an increasing demand for novel therapeutic agents targeting chronic diseases. The compound's versatility as a building block in drug development underscores its importance within the pharmaceutical supply chain .

Wirkmechanismus

2-Aminoindane (hydrochloride) exerts its effects primarily by acting as a selective substrate for norepinephrine transporter and dopamine transporter. It increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other psychoactive substances, but 2-Aminoindane (hydrochloride) is unique in its selectivity and potency .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5-Iodo-2-aminoindan (5-IAI)

- 5-Methoxy-6-methyl-2-aminoindan (MMAI)

- 5,6-Methylendioxy-2-aminoindan (MDAI)

- N-Methyl-2-aminoindan (NM-2-AI)

Einzigartigkeit

2-Aminoindan (Hydrochlorid) ist einzigartig aufgrund seiner spezifischen Selektivität für den Noradrenalintransporter und den Dopamintransporter. Im Gegensatz zu anderen ähnlichen Verbindungen beeinflusst es den Serotonintransporter nicht signifikant, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen von Dopamin und Noradrenalin in verschiedenen physiologischen und pathologischen Prozessen macht .

Biologische Aktivität

2-Aminoindan hydrochloride (2-AI·HCl) is a compound that has garnered interest in the fields of pharmacology and neuroscience due to its interactions with neurotransmitter systems. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of this compound

This compound is a derivative of aminoindane, characterized by its ability to act as a selective substrate for the norepinephrine transporter (NET) and dopamine transporter (DAT). This selectivity makes it a valuable compound for studying neurotransmitter dynamics and developing treatments for neurological disorders.

Target Interaction:

- 2-AI·HCl primarily interacts with NET and DAT, modulating the reuptake of norepinephrine and dopamine. This modulation can influence various cognitive and physiological processes, including mood regulation and motor control .

Biochemical Pathways:

- The compound's action affects neurotransmitter transport and reuptake pathways. By binding to NET and DAT, it alters the dynamics of norepinephrine and dopamine levels in the synaptic cleft, which can have downstream effects on neuronal signaling.

Pharmacological Profile

Pharmacokinetics:

- As a hydrochloride salt, 2-AI·HCl exhibits good water solubility, which is advantageous for its bioavailability in biological systems.

Safety Profile:

Selectivity and Affinity Studies

Recent studies have highlighted the selectivity of 2-AI·HCl among various neurotransmitter transporters and receptors. The following table summarizes its affinity for different receptor subtypes:

| Receptor Type | K_i (nM) |

|---|---|

| α2C-Adrenoceptor | 41 |

| α2A-Adrenoceptor | 134 |

| α2B-Adrenoceptor | 211 |

| SERT (Serotonin) | >10,000 |

| DAT (Dopamine) | Moderate |

| NET (Norepinephrine) | Moderate |

The compound shows particularly high affinity for α2-adrenoceptors, indicating potential implications in modulating adrenergic signaling pathways .

Comparative Studies with Derivatives

In comparative studies with ring-substituted derivatives like MMAI and MDAI, 2-AI·HCl was found to be a selective substrate for NET and DAT while exhibiting minimal activity at the serotonin transporter (SERT). This unique profile suggests its potential utility in therapeutic contexts where modulation of dopamine and norepinephrine is desired without significant serotonin involvement .

Case Studies

-

Therapeutic Applications:

- Investigations into the efficacy of 2-AI·HCl in treating conditions such as depression and ADHD have shown promise due to its targeted action on norepinephrine and dopamine systems. Clinical trials are ongoing to assess its safety and effectiveness in human subjects.

- Neuropharmacological Research:

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-5-7-3-1-2-4-8(7)6-9;/h1-4,9H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHNLVMHWYPNEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2975-41-9 (Parent) | |

| Record name | 2-Aminoindan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70177930 | |

| Record name | 2-Indanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-18-3 | |

| Record name | 2-Aminoindan hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoindan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2338-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2338-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Indanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-2-ylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOINDAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT8MYB7QQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of the newly developed process for 2-aminoindan hydrochloride production?

A1: The research highlights a novel synthetic route for producing this compound using ninhydrin as a starting material []. This method offers a more economical alternative compared to previous approaches. The process involves the oximation of ninhydrin, followed by catalytic reduction to yield 2-aminoindan. This method has been successfully scaled up 100-fold in a pilot plant, demonstrating its practicality and potential for industrial application [].

Q2: What is the significance of the pharmacological evaluation of 2-aminoindan-quinoline analogs?

A2: Researchers designed and synthesized analogs of 2-aminoindan-quinoline, such as N-[(2-chloro-quinoline)-3-yl-methyl]-4,5-dimethoxy-2-aminoindan hydrochloride and N-[(2-chloro-7-methyl-quinolin)-3-yl-methyl)]-4,5-dimethoxy-2-aminoindan hydrochloride, as potential dopaminergic agents []. Preliminary pharmacological evaluation using stereotypic behavior models demonstrated that these analogs exhibit agonistic activity on the central dopaminergic system []. This finding suggests that 2-aminoindan-quinoline analogs hold promise for the development of new treatments for neurodegenerative and psychiatric disorders associated with dopaminergic dysfunction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.